molecular formula C6H4N4O2 B1591942 6-Nitro-3H-imidazo[4,5-b]pyridine CAS No. 3537-09-5

6-Nitro-3H-imidazo[4,5-b]pyridine

Cat. No. B1591942
CAS RN: 3537-09-5
M. Wt: 164.12 g/mol
InChI Key: NYSTWXCATZYTAU-UHFFFAOYSA-N
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Description

“6-Nitro-3H-imidazo[4,5-b]pyridine” is a chemical compound with the CAS Number: 3537-09-5. It has a molecular weight of 164.12 and its IUPAC name is 6-nitro-3H-imidazo[4,5-b]pyridine .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are readily obtainable from commercially available 2-chloro-3-nitropyridine . The reaction was diluted with water and brought to a pH of 7 with 3N NaOH. The aqueous portion was extracted with 25% isopropyl alcohol (IPA)/DCM, dried over Na2SO4, and concentrated to give 6-nitro-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The molecular structure of 6-Nitro-3H-imidazo[4,5-b]pyridine is established based on NMR spectroscopic data . The structure of the compound was also confirmed by XRD single crystal analysis .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines can be prepared by alkylation reactions under PTC conditions . The reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines .


Physical And Chemical Properties Analysis

The physical form of “6-Nitro-3H-imidazo[4,5-b]pyridine” is a solid. It should be stored in a sealed container at room temperature . The compound has a calculated lipophilicity (Log Po/w) of 0.45 .

Scientific Research Applications

Materials Science Optoelectronic Devices

Imidazo[4,5-b]pyridine derivatives, including 6-Nitro-3H-imidazo[4,5-b]pyridine, show potential in materials science, particularly in the development of optoelectronic devices. These compounds can be used in creating components that control and manipulate light, such as LEDs, photodetectors, and solar cells .

Pharmaceutical Applications Anti-cancer Drugs

In the pharmaceutical field, these derivatives are being explored for their anti-cancer properties. They may serve as the basis for new chemotherapeutic agents due to their ability to interfere with cancer cell proliferation .

Sensor Technology

The luminescent properties of 6-Nitro-3H-imidazo[4,5-b]pyridine make it a candidate for sensor technology applications. Sensors incorporating this compound could be used for detecting environmental pollutants or biological markers .

Imaging Techniques Confocal Microscopy

These compounds’ luminescent nature also makes them suitable as emitters for confocal microscopy and imaging. They can help in enhancing the contrast and clarity of images obtained from various microscopy techniques .

Antibacterial Agents

Research has indicated that imidazo[4,5-b]pyridine derivatives can exhibit antibacterial activity. This opens up possibilities for their use in developing new antibiotics or antibacterial agents .

Safety and Hazards

The safety information for “6-Nitro-3H-imidazo[4,5-b]pyridine” includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “6-Nitro-3H-imidazo[4,5-b]pyridine” are not mentioned in the search results, imidazopyridines as a class of compounds have been recognized for their wide range of applications in medicinal chemistry . They have potential therapeutic significance in numerous disease conditions .

properties

IUPAC Name

6-nitro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)4-1-5-6(7-2-4)9-3-8-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSTWXCATZYTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619364
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3537-09-5
Record name 6-Nitro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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